molecular formula C16H16ClN5 B1669816 4',6-Diamidino-2-phenylindole dihydrochloride CAS No. 28718-90-3

4',6-Diamidino-2-phenylindole dihydrochloride

Cat. No.: B1669816
CAS No.: 28718-90-3
M. Wt: 313.78 g/mol
InChI Key: MMRSMTUNUUXDOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

DAPI exhibits a 20-fold enhancement of fluorescence upon binding to AT regions of double-stranded DNA . This property makes it a valuable tool in biochemical reactions, particularly in the visualization and quantification of DNA in various biological samples . The interaction between DAPI and DNA is primarily through the minor groove of the double helix , which allows DAPI to bind selectively to DNA and form strongly fluorescent DNA-DAPI complexes .

Cellular Effects

DAPI has significant effects on various types of cells and cellular processes. It is often used to differentiate between live and dead cells for viability measurements in flow cytometry . DAPI staining conditions must be optimized for best experimental results . In addition, DAPI is frequently used for counting cells, measuring apoptosis, sorting cells based on DNA content, and as a nuclear segmentation tool in high-content imaging analysis .

Molecular Mechanism

The mechanism of action of DAPI is primarily through its binding to the minor groove of double-stranded DNA . This binding results in an approximate 20-fold fluorescence enhancement , making DAPI a powerful tool for visualizing DNA in various biological samples. DAPI will also bind to RNA, though it is not as strongly fluorescent .

Temporal Effects in Laboratory Settings

The effects of DAPI can change over time in laboratory settings. For instance, exposure of DAPI to just a few seconds of UV excitation light during fluorescence imaging can photoconvert the dye to stable green- and red-emitting forms, resulting in imaging artifacts in multi-color staining experiments .

Dosage Effects in Animal Models

Overly high concentrations can lead to non-specific binding and increased background fluorescence .

Transport and Distribution

DAPI can pass through an intact cell membrane, allowing it to stain both live and fixed cells . It passes through the membrane less efficiently in live cells, providing a marker for membrane viability .

Subcellular Localization

DAPI is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining . Its blue emission is convenient for microscopists who wish to use multiple fluorescent stains in a single sample . The subcellular localization of DAPI is primarily within the nucleus, where it binds to DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: DAPI dihydrochloride is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to amidination to produce 4’,6-diamidino-2-phenylindole, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of DAPI dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: DAPI dihydrochloride primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions .

Common Reagents and Conditions: The binding of DAPI dihydrochloride to DNA is facilitated by the presence of phosphate-buffered saline (PBS) or other suitable buffers. The reaction conditions typically involve incubation at room temperature, protected from light, to prevent photobleaching .

Major Products Formed: The major product formed from the interaction of DAPI dihydrochloride with DNA is a highly fluorescent DAPI-DNA complex, which emits blue fluorescence when excited by ultraviolet light .

Properties

CAS No.

28718-90-3

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride

InChI

InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H

InChI Key

MMRSMTUNUUXDOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl

Appearance

Solid powder

Key on ui other cas no.

28718-90-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

47165-04-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAPI Dihydrochloride;  FxCycle Violet; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',6-Diamidino-2-phenylindole dihydrochloride
Reactant of Route 2
4',6-Diamidino-2-phenylindole dihydrochloride
Reactant of Route 3
4',6-Diamidino-2-phenylindole dihydrochloride
Reactant of Route 4
4',6-Diamidino-2-phenylindole dihydrochloride
Reactant of Route 5
4',6-Diamidino-2-phenylindole dihydrochloride
Reactant of Route 6
4',6-Diamidino-2-phenylindole dihydrochloride

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